molecular formula C13H14N4O3 B14144083 1,2,4-Oxadiazole, 3-(3-nitrophenyl)-5-(1-pyrrolidinylmethyl)- CAS No. 89250-42-0

1,2,4-Oxadiazole, 3-(3-nitrophenyl)-5-(1-pyrrolidinylmethyl)-

Cat. No.: B14144083
CAS No.: 89250-42-0
M. Wt: 274.28 g/mol
InChI Key: MJAQLXGMCDUWPW-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole, 3-(3-nitrophenyl)-5-(1-pyrrolidinylmethyl)- is a heterocyclic compound that contains an oxadiazole ring. Compounds containing the oxadiazole ring are known for their diverse biological activities and applications in medicinal chemistry. The presence of the nitrophenyl and pyrrolidinylmethyl groups may impart unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions. For this specific compound, the synthesis might involve:

    Step 1: Preparation of the amidoxime precursor.

    Step 2: Reaction with a carboxylic acid derivative containing the 3-nitrophenyl group.

    Step 3: Cyclization to form the oxadiazole ring.

    Step 4: Introduction of the pyrrolidinylmethyl group through alkylation or similar reactions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazole derivatives can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group may be susceptible to oxidation under certain conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of nitro-oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

1,2,4-Oxadiazole derivatives have been studied for various applications, including:

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Potential antimicrobial, antifungal, and antiviral agents.

    Medicine: Investigated for their potential as anti-inflammatory, anticancer, and neuroprotective agents.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole derivatives depends on their specific biological activity. For example:

    Antimicrobial Activity: May involve the inhibition of bacterial enzymes or disruption of cell membranes.

    Anticancer Activity: Could involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: The parent compound without additional substituents.

    3-(3-Nitrophenyl)-1,2,4-oxadiazole: Lacks the pyrrolidinylmethyl group.

    5-(1-Pyrrolidinylmethyl)-1,2,4-oxadiazole: Lacks the nitrophenyl group.

Uniqueness

The combination of the 3-nitrophenyl and 1-pyrrolidinylmethyl groups in 1,2,4-oxadiazole, 3-(3-nitrophenyl)-5-(1-pyrrolidinylmethyl)- may impart unique properties such as enhanced biological activity or specific interactions with molecular targets.

Properties

CAS No.

89250-42-0

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

3-(3-nitrophenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H14N4O3/c18-17(19)11-5-3-4-10(8-11)13-14-12(20-15-13)9-16-6-1-2-7-16/h3-5,8H,1-2,6-7,9H2

InChI Key

MJAQLXGMCDUWPW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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